molecular formula C21H21NO4S2 B12164804 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12164804
M. Wt: 415.5 g/mol
InChI Key: KKMSXRXQCOSGIR-UYRXBGFRSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with ethoxy and methoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors for better control of reaction conditions
  • Purification techniques such as recrystallization or chromatography
  • Quality control measures to ensure consistency and safety

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions at the benzylidene or phenyl rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol

    Substitution: Halogenated reagents, base catalysts, organic solvents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological pathways and interactions

    Medicine: Potential therapeutic agent for antimicrobial, anti-inflammatory, and anticancer treatments

    Industry: Use in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-ethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO4S2/c1-4-25-16-9-7-6-8-15(16)22-20(23)19(28-21(22)27)13-14-10-11-17(26-5-2)18(12-14)24-3/h6-13H,4-5H2,1-3H3/b19-13-

InChI Key

KKMSXRXQCOSGIR-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OCC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OCC)OC

Origin of Product

United States

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